Methyl 4-(3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl)benzoate, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is currently being studied for its potential use in the treatment of non-small cell lung cancer (NSCLC). This compound is a promising candidate for the treatment of NSCLC patients who have developed resistance to first- and second-generation EGFR TKIs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Methyl 4-(3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl)benzoate is involved in the synthesis of complex molecular structures, particularly in the generation of azetidine and aziridine derivatives. These structures are crucial for exploring novel chemical reactions and synthesizing compounds with potential therapeutic applications. For instance, azetidinecarboxylate esters have been shown to react with metallocarbenes to generate azetidinium ylides, leading to ring-expanded pyrrolidine products. This process facilitates the synthesis of pyrrolizidine alkaloids like turneforcidine and platynecine, highlighting the compound's role in accessing diverse molecular frameworks (Vanecko & West, 2005).
Structural Studies and Crystal Engineering
Methyl 4-(3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl)benzoate's derivatives have been studied for their unique crystalline properties, such as the ability to undergo phase transitions under high pressure. This characteristic is essential for crystal engineering, where understanding and manipulating the crystalline forms of materials can lead to the development of novel materials with desired physical and chemical properties (Johnstone et al., 2010).
Development of Novel Synthetic Methods
Research on methyl 4-(3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl)benzoate and its related compounds has led to the development of new synthetic methods. These methods enable the efficient synthesis of structurally novel azetidine derivatives, which are valuable in the pharmaceutical industry for the development of new drugs. The synthesis involves innovative steps such as the condensation of azetidine building blocks with sulfonylated carbamic acid methyl esters, followed by subsequent reactions to yield diverse derivatives (Kharul et al., 2008).
Applications in Medicinal Chemistry
The compound and its derivatives play a significant role in medicinal chemistry, particularly in the synthesis of carbapenems, a class of antibiotics. For example, the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine for the production of an orally active carbapenem showcases the compound's utility in creating drugs with high bioavailability, an essential factor in drug development and therapeutic efficacy (Isoda et al., 2006).
Eigenschaften
IUPAC Name |
methyl 4-[3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-25-18(24)14-4-2-13(3-5-14)17(23)21-10-15(11-21)20-8-6-12(7-9-20)16(19)22/h2-5,12,15H,6-11H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYRTNPDQZJYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl]benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.